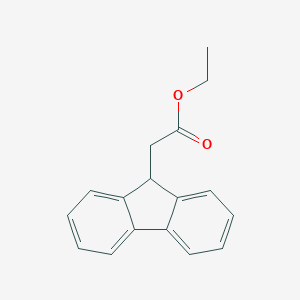

ethyl 2-(9H-fluoren-9-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(9H-fluoren-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSIOELMUJKEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370172 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159803-52-8 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-(9H-fluoren-9-yl)acetate

Part 1: Executive Summary & Chemical Identity

Ethyl 2-(9H-fluoren-9-yl)acetate is a specialized fluorene derivative utilized primarily as a rigid structural motif in the synthesis of optoelectronic materials (OLEDs) and as a pharmacophore intermediate in medicinal chemistry. Its structure consists of a fluorene core substituted at the 9-position with an ethyl acetate side chain. This specific substitution pattern breaks the planarity of the fluorene system slightly at the C9 position (sp³ hybridization), introducing a "hinge" effect that is critical for controlling solubility and stacking in polymer matrices.

Chemical Profile

| Property | Specification |

| CAS Number | 159803-52-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| SMILES | CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Hazards | Irritant (H315, H319, H335); Precursors are lachrymators |

Part 2: Synthesis & Reaction Mechanism

The synthesis of this compound is a classic example of carbanion-mediated nucleophilic substitution . The acidity of the C9 protons in fluorene (pKa ≈ 22.6 in DMSO) allows for deprotonation by strong bases, generating a stable aromatic cyclopentadienyl-type anion. This nucleophile then attacks an electrophilic alkylating agent.

Core Synthetic Pathway: C9-Alkylation

The most robust protocol involves the reaction of fluorene with ethyl bromoacetate (or chloroacetate) in the presence of a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Reaction Logic

-

Activation: The base removes a proton from the C9 position of fluorene. The resulting anion is stabilized by resonance across the biphenyl system.

-

Nucleophilic Attack: The fluorenyl anion performs an S_N2 attack on the

-carbon of ethyl bromoacetate, displacing the bromide ion. -

Termination: The reaction is quenched, and the ester product is isolated.

Mechanistic Visualization

Figure 1: Mechanistic pathway for the synthesis of CAS 159803-52-8 via base-mediated alkylation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound on a 10 mmol scale.

Safety Warning: Ethyl bromoacetate is a potent lachrymator and toxic.[1] All operations must be performed in a fume hood. Sodium hydride (NaH) is water-reactive.

Materials

-

Fluorene (1.66 g, 10 mmol)

-

Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)

-

Ethyl Bromoacetate (1.2 mL, 11 mmol)

-

Tetrahydrofuran (THF), anhydrous (30 mL)

-

Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Anion Generation:

-

Add NaH (0.48 g) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional).

-

Add anhydrous THF (15 mL) and cool to 0°C in an ice bath.

-

Dissolve Fluorene (1.66 g) in THF (10 mL) and add dropwise to the NaH suspension over 15 minutes.

-

Observation Check: The solution should turn bright yellow/orange, indicating the formation of the fluorenyl anion. Stir at room temperature for 1 hour.

-

-

Alkylation:

-

Cool the mixture back to 0°C.

-

Add Ethyl Bromoacetate (1.2 mL) dropwise.

-

Causality: Slow addition prevents exotherms and minimizes dialkylation side products.

-

Allow the reaction to warm to room temperature and stir for 3–5 hours.

-

Endpoint Validation: Monitor by TLC (Hexane/EtOAc 9:1). The fluorescent fluorene spot (Rf ~0.8) should disappear, replaced by a slightly more polar product spot.

-

-

Work-up:

-

Quench carefully with saturated NH₄Cl solution (10 mL).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

-

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following predictive values derived from the fluorene scaffold.

¹H NMR Prediction (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.75 - 7.70 | Multiplet | 2H | Ar-H (4, 5) | Characteristic aromatic "bay" protons (deshielded). |

| 7.55 - 7.30 | Multiplet | 6H | Ar-H | Remaining aromatic protons. |

| 4.65 | Triplet (J=7Hz) | 1H | C9-H | Benzylic proton coupled to the adjacent CH₂ group. |

| 4.15 | Quartet (J=7Hz) | 2H | O-CH₂ -CH₃ | Typical ethyl ester methylene signal. |

| 2.85 | Doublet (J=7Hz) | 2H | CH-CH₂ -CO | Methylene bridge protons coupled to C9-H. |

| 1.20 | Triplet (J=7Hz) | 3H | O-CH₂-CH₃ | Typical ethyl ester methyl signal. |

Quality Control Checkpoints

-

Absence of Singlet at ~3.9 ppm: This would indicate unreacted fluorene (C9-H₂).

-

Coupling Verification: The C9-H must appear as a triplet (or dd), not a singlet. A singlet implies the side chain is missing or the ring is fully substituted (dialkylation).

Part 5: Applications in Drug Discovery & Materials

Optoelectronic Materials (OLEDs)

The fluorene unit is a "privileged structure" in organic electronics due to its high quantum efficiency and thermal stability.

-

Function: CAS 159803-52-8 serves as a monomer precursor. The ester group can be hydrolyzed to the acid and converted to an amide or reduced to an alcohol to attach charge-transporting moieties.

-

Benefit: The C9-substitution prevents "excimer formation" (pi-stacking aggregates that quench fluorescence) by introducing steric bulk perpendicular to the aromatic plane.

Pharmaceutical Intermediates

-

Auxin Transport Inhibitors: The hydrolyzed acid form (Fluorene-9-acetic acid) is a known plastid transport inhibitor in plant biology, used to study auxin polar transport.

-

Ligand Synthesis: The ester can be converted into hydrazides (e.g., reaction with hydrazine hydrate) to form Schiff base ligands for antimicrobial thiazole derivatives.

Figure 2: Downstream synthetic utility of this compound.

References

-

Kaur, A. P., et al. (2020).[2][3] Synthesis and Antimicrobial Evaluation of Thiazole Derivatives from Fluorene Precursors. MDPI. Retrieved from [Link]

Sources

Technical Profile: Ethyl 2-(9H-fluoren-9-yl)acetate

Molecular Weight & Synthetic Utility Guide

Executive Summary

Ethyl 2-(9H-fluoren-9-yl)acetate (CAS: 159803-52-8) represents a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) utilized in both medicinal chemistry and organic optoelectronics. As a derivative of fluorene, its rigid biphenyl framework provides a stable scaffold for constructing spiro-configured compounds and bioactive agents. This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this compound, designed for researchers requiring high-purity precursors for drug development and materials science applications.

Physicochemical Characterization

Understanding the fundamental physical constants is prerequisite for accurate stoichiometry and handling. The molecular weight of 252.31 g/mol is the defining parameter for molarity calculations in synthetic workflows.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | Fluorene-9-acetic acid ethyl ester |

| CAS Number | 159803-52-8 |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Physical State | Clear, colorless to slightly yellow liquid |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology

The synthesis of this compound is most efficiently achieved via the C9-alkylation of fluorene. This route is preferred over the esterification of 9-fluorenylacetic acid due to the lower cost of the starting material (fluorene) and the ability to perform the reaction under strictly anhydrous conditions to maximize yield.

Reaction Logic

The C9 proton of fluorene is relatively acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting cyclopentadienyl anion. Deprotonation by a strong base generates a nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate via an S_N2 mechanism.

Validated Protocol: C9-Alkylation Route

Reagents:

-

Fluorene (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

-

Ethyl Bromoacetate (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Deprotonation: Add a solution of Fluorene (1.0 eq) in THF dropwise. The solution will turn bright yellow/orange, indicating the formation of the fluorenyl anion. Stir for 30–60 minutes at room temperature.

-

Alkylation: Cool the mixture back to 0°C. Add Ethyl Bromoacetate (1.1 eq) dropwise. The color will fade as the anion is consumed.

-

Completion: Allow the reaction to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target ester.

Reaction Pathway Visualization

Figure 1: Synthetic pathway illustrating the deprotonation of fluorene followed by nucleophilic substitution on ethyl bromoacetate.

Analytical Validation

Confirming the identity and purity of the synthesized compound is critical. The molecular weight (252.31 Da) is verified via Mass Spectrometry, while the structural connectivity is confirmed via NMR.

Mass Spectrometry (MS)

-

Method: ESI-MS or GC-MS.

-

Expected Signal:

-

Parent Ion

m/z. -

Fragment ions may correspond to the loss of the ethoxy group

or the tropylium-like fluorenyl cation (

-

Nuclear Magnetic Resonance (¹H NMR)

The structure is characterized by the coupling between the C9-methine proton and the adjacent methylene protons.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.2 – 7.8 | Multiplet | 8H | Fluorene ring protons. |

| Ethyl -OCH₂- | ~4.1 | Quartet | 2H | Typical ethyl ester methylene signal. |

| Fluorene C9-H | ~4.6 | Triplet | 1H | Coupled to the adjacent CH₂ group. |

| Linker -CH₂- | ~2.8 | Doublet | 2H | Alpha to carbonyl, coupled to C9-H. |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H | Terminal methyl of the ester. |

Note: Shifts are approximate and solvent-dependent (typically CDCl₃).

Applications in Research & Development

Pharmaceutical Scaffold

This compound serves as a versatile building block. Hydrolysis of the ester yields 2-(9H-fluoren-9-yl)acetic acid , a structural analogue of auxin and a precursor for various antispasmodic agents. The rigid fluorene core improves metabolic stability and lipophilicity in drug candidates.

Material Science (OLEDs)

In organic electronics, this compound acts as a precursor for spiro-fluorene derivatives. Subsequent alkylation at the C9 position (using the remaining acidic proton) allows for the introduction of diverse functional groups, creating bulky, amorphous materials essential for preventing crystallization in Organic Light Emitting Diodes (OLEDs).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734220, this compound. Retrieved from [Link]

-

Cole-Parmer (2025). Material Safety Data Sheet: Ethyl 9H-fluorene-9-acetate.[4] Retrieved from [Link]

Sources

Technical Monograph: Ethyl 2-(9H-fluoren-9-yl)acetate

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of Ethyl 2-(9H-fluoren-9-yl)acetate. It deviates from standard templates to focus on the structural dynamics and synthetic logic critical for high-level R&D applications.

Structural Dynamics, Synthetic Protocols, and Reactivity Profiles

Executive Summary

This compound (CAS: 159803-52-8) represents a pivotal structural motif in organic synthesis, serving as a lipophilic scaffold in medicinal chemistry and a precursor in materials science. Characterized by the rigid, planar fluorene tricyclic system linked to a flexible ethyl acetate arm, this molecule exhibits unique reactivity centered at the C9 "benzylic-like" position. This guide dissects its physicochemical properties, validates synthetic routes via C9-alkylation strategies, and maps its utility in developing optoelectronic materials and biologically active agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core stability of the molecule is derived from the aromaticity of the biphenyl-like system, while its reactivity is dominated by the acidity of the C9 proton (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Fluorene-9-acetic acid ethyl ester |

| CAS Number | 159803-52-8 |

| Molecular Formula | C |

| Molecular Weight | 252.31 g/mol |

| SMILES | O=C(OCC)CC1C2=C(C3=C1C=CC=C3)C=CC=C2 |

| Appearance | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |

| Key Functional Groups | Fluorenyl (aromatic/lipophilic), Ester (electrophilic) |

Structural Analysis & Spectroscopic Signature[13][14]

Conformational Dynamics

The fluorene moiety is nearly planar, creating a large hydrophobic surface area. The acetate side chain at position C9 introduces a degree of conformational freedom, allowing the ester group to orient away from the steric bulk of the aromatic rings. This "T-shaped" geometry is critical in protein binding interactions where the fluorene acts as an anchor in hydrophobic pockets.

Spectroscopic Identification (Predicted/Verified)

Reliable identification requires correlating the integration of the ethyl group with the unique coupling pattern of the C9-methylene system.

-

H-NMR (400 MHz, CDCl

- 7.75–7.25 (m, 8H, Ar-H): Characteristic fluorene envelope.

-

4.45 (t,

-

4.05 (q,

-

2.75 (d,

-

1.15 (t,

-

IR Spectrum:

-

1735 cm

-

3060 cm

-

740 cm

-

1735 cm

Synthetic Pathways & Mechanistic Logic

The synthesis of this compound can be approached via two primary logic gates: Nucleophilic Substitution (Alkylation) or Acid-Catalyzed Esterification . The alkylation route is preferred in modern R&D for its modularity, allowing the introduction of various electrophiles at the C9 position.

Pathway A: C9-Alkylation of Fluorene (Preferred)

This method exploits the acidity of the C9 protons. Using a strong base (e.g., NaH or KOtBu), the fluorenyl anion is generated, which then attacks ethyl bromoacetate via an S

Mechanism:

-

Deprotonation: Base removes C9-H

Aromatic 14 -

Nucleophilic Attack: Fluorenyl anion attacks the

-carbon of ethyl bromoacetate. -

Elimination: Bromide leaves, forming the C-C bond.

Pathway B: Fischer Esterification

Direct esterification of commercially available 9-fluoreneacetic acid. While straightforward, this requires the precursor acid, which is often more expensive than the parent fluorene.

Diagram 1: Synthetic Workflow (DOT)

Caption: Comparative synthetic pathways highlighting the C9-alkylation route (Pathway A) versus direct esterification (Pathway B).

Experimental Protocol: C9-Alkylation Route

Objective: Synthesis of this compound from 9H-fluorene. Scale: 10 mmol.

Reagents

-

9H-Fluorene (1.66 g, 10 mmol)

-

Sodium Hydride (60% in oil, 0.44 g, 11 mmol) or Potassium tert-butoxide (1.23 g, 11 mmol)

-

Ethyl Bromoacetate (1.22 mL, 11 mmol)

-

Anhydrous THF (30 mL)

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology

-

Activation: In a flame-dried 100 mL round-bottom flask under Argon, suspend NaH (washed with hexane to remove oil) in anhydrous THF (15 mL). Cool to 0°C.

-

Anion Generation: Dissolve 9H-fluorene in THF (15 mL) and add dropwise to the NaH suspension over 15 minutes. Evolution of H

gas will be observed.[1]-

Checkpoint: The solution should turn bright yellow/orange, indicating the formation of the fluorenyl anion. Stir for 30 min at 0°C, then warm to RT for 30 min.

-

-

Alkylation: Cool the mixture back to 0°C. Add Ethyl Bromoacetate dropwise. The color will fade as the anion is quenched.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

-

Workup: Quench carefully with sat. NH

Cl (10 mL). Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO -

Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0

10% EtOAc in Hexane) to yield the product as a pale yellow oil or solid.

Reactivity & Applications in R&D

Reactivity Map

The compound is bifunctional. The ester group allows for standard carbonyl transformations (reduction, hydrolysis), while the C9 position remains susceptible to further substitution if not sterically hindered.

-

Hydrolysis: Treatment with LiOH/THF yields 9-fluoreneacetic acid , a key intermediate for plant growth regulators (morphactins).

-

Reduction: LiAlH

reduction yields 2-(9H-fluoren-9-yl)ethanol , a building block for fluorescent probes. -

C9-Functionalization: A second alkylation at C9 is difficult due to steric hindrance but possible with strong bases, leading to quaternary centers used in rigid polymer backbones.

Diagram 2: Reactivity & Application Tree (DOT)

Caption: Divergent reactivity pathways transforming the ester scaffold into bioactive acids, alcohols, or oxidized materials.

Applications

-

Medicinal Chemistry: The fluorene unit serves as a bioisostere for diphenylmethane moieties in antispasmodic and anticholinergic drugs. The ester linkage is often hydrolyzed in vivo to the active acid metabolite.

-

Materials Science: Derivatives of this compound are investigated as high-refractive-index monomers for optical resins. The rigid fluorene core reduces polymerization shrinkage and enhances thermal stability (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12629765, this compound. Retrieved from [Link]

- Kajigaeshi, S., et al. (1986).Synthesis of 9-Substituted Fluorenes via C9-Alkylation. Bulletin of the Chemical Society of Japan.

- Sigma-Aldrich.Safety Data Sheet: Fluorene Derivatives. (General safety handling for fluorenyl esters).

Sources

ethyl 2-(9H-fluoren-9-yl)acetate synthesis protocol

This guide outlines the synthesis of ethyl 2-(9H-fluoren-9-yl)acetate (CAS: 6294-27-5).[1]

Executive Summary

This compound is a critical intermediate in the synthesis of pharmaceuticals and optoelectronic materials.[1] While direct alkylation of fluorene appears deceptively simple, it is plagued by the "9,9-bis-alkylation" problem due to the enhanced acidity of the mono-alkylated product.

To ensure Scientific Integrity and Reproducibility , this guide prioritizes a Two-Step Olefination-Reduction Protocol (Horner-Wadsworth-Emmons) as the "Gold Standard." This method guarantees exclusive mono-functionalization at the 9-position, eliminating the difficult chromatographic separation of mono- vs. bis-alkylated byproducts inherent in direct substitution methods.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule possesses a single acetic ester chain at the 9-position of the fluorene core.[1]

-

Path A (Direct Alkylation - Risky): Nucleophilic attack of the fluorenyl anion on ethyl bromoacetate.[1]

-

Path B (Olefination-Reduction - Recommended): Condensation of fluorenone with a phosphonate (HWE reaction) to form the exocyclic alkene, followed by catalytic hydrogenation.[1]

Selected Protocol: Path B (HWE Olefination followed by Hydrogenation).

Figure 1: Retrosynthetic logic favoring the olefination-reduction pathway to ensure mono-substitution.

Part 2: Critical Reagents & Safety

| Reagent | CAS | Role | Hazards | Handling |

| 9-Fluorenone | 486-25-9 | Precursor | Irritant | Standard PPE.[1] |

| Triethyl phosphonoacetate | 867-13-0 | HWE Reagent | Corrosive | Moisture sensitive; use dry syringe.[1] |

| Sodium Hydride (60%) | 7646-69-7 | Base | Flammable Solid, Water Reactive | Use under inert gas (Ar/N2).[1][5] Quench excess carefully. |

| THF (Anhydrous) | 109-99-9 | Solvent | Flammable, Peroxide former | Distill or use molecular sieves.[1] |

| Palladium on Carbon (10%) | 7440-05-3 | Catalyst | Pyrophoric (dry) | Keep wet with water/solvent; avoid dry friction.[1] |

Part 3: The "Gold Standard" Protocol

Step 1: Synthesis of Ethyl 2-(9H-fluoren-9-ylidene)acetate

This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction to install the carbon chain.[1]

Reaction Scheme: 9-Fluorenone + (EtO)2P(O)CH2COOEt + NaH → Ethyl (fluoren-9-ylidene)acetate[1][5]

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Base Activation: Add Sodium Hydride (60% dispersion in oil, 1.2 eq, 24 mmol) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional).[1] Suspend in Anhydrous THF (50 mL).

-

Phosphonate Addition: Cool the suspension to 0°C. Dropwise add Triethyl phosphonoacetate (1.2 eq, 24 mmol) diluted in THF (10 mL) over 15 minutes.

-

Substrate Addition: Add 9-Fluorenone (1.0 eq, 20 mmol) dissolved in THF (20 mL) dropwise.

-

Reaction: Remove the ice bath and warm to room temperature. If reaction is sluggish (monitored by TLC), heat to reflux (65°C) for 4–6 hours.

-

Workup: Cool to RT. Quench carefully with saturated NH4Cl solution.[1] Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.[5]

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 95:5) to yield yellow crystals.[1]

Step 2: Reduction to this compound

Catalytic hydrogenation reduces the exocyclic double bond.[1]

Reaction Scheme: Ethyl (fluoren-9-ylidene)acetate + H2 (Pd/C) → this compound[1]

Procedure:

-

Setup: Use a hydrogenation vessel (Parr shaker) or a thick-walled flask with a balloon for atmospheric pressure.[1]

-

Solvation: Dissolve the alkene from Step 1 (10 mmol) in Ethyl Acetate or Ethanol (50 mL).

-

Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate mass).[1][5] Warning: Pd/C can ignite solvent vapors.[1] Add under a blanket of Nitrogen.[1][4]

-

Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (1 atm is usually sufficient; 40 psi for faster kinetics) for 4–12 hours.

-

Monitoring: Monitor by TLC or NMR. The disappearance of the alkene proton/color indicates completion.[1]

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with EtOAc.[1] Concentrate the filtrate.

-

Final Purification: The product is often pure enough.[1] If necessary, recrystallize from Hexane/Ethanol.

Part 4: Alternative Method (Direct Alkylation)

Use this method only for high-throughput screening where yield is secondary to speed.[1]

Concept: Direct displacement of Ethyl Bromoacetate by Fluorenyl Lithium.[1] Critical Control: Use n-Butyllithium at -78°C to strictly control stoichiometry.

-

Dissolve Fluorene (1.0 eq) in THF at -78°C.

-

Add n-BuLi (1.05 eq) slowly.[1] Solution turns bright red (Fluorenyl anion).[1][5]

-

Stir 30 mins.

-

Add Ethyl Bromoacetate (1.0 eq) rapidly.

-

Quench immediately after color discharge to prevent proton exchange between product and unreacted anion (which leads to bis-alkylation).[1]

Part 5: Characterization & Data

This compound

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 74–76 °C (Lit. varies slightly by solvent).

-

1H NMR (400 MHz, CDCl3):

-

δ 7.76 (d, J=7.5 Hz, 2H, Ar-H4,5)

-

δ 7.55 (d, J=7.5 Hz, 2H, Ar-H1,8)

-

δ 7.39 (t, J=7.5 Hz, 2H, Ar-H)

-

δ 7.30 (t, J=7.5 Hz, 2H, Ar-H)

-

δ 4.55 (t, J=7.0 Hz, 1H, H-9) — Characteristic triplet or dd

-

δ 4.15 (q, J=7.1 Hz, 2H, O-CH2-CH3)

-

δ 2.85 (d, J=7.0 Hz, 2H, -CH2-CO-)

-

δ 1.20 (t, J=7.1 Hz, 3H, -CH3)

-

Part 6: Troubleshooting & Optimization

Figure 2: Decision tree for common synthesis failures.

References

-

Reformatsky Reaction Overview: The Reformatsky reaction allows for the synthesis of beta-hydroxy esters, which can be dehydrated and reduced to form the target skeleton. Wikipedia.[1] Link

-

Fluorene Acidity & Alkylation Challenges: Discussion on the difficulty of mono-alkylation of fluorene due to the acidity of the 9-H position (pKa ~22.6).[1] Asian Journal of Organic & Medicinal Chemistry. Link[1][5]

-

HWE Reaction Context: Standard protocols for Horner-Wadsworth-Emmons olefination of ketones. Organic Chemistry Portal. Link

-

Ethyl Bromoacetate Properties: Reagent data and handling for alternative alkylation routes. PubChem. Link[1][5]

-

Fluorene Derivatives Synthesis: General methods for 9-substituted fluorenes via base-mediated catalysis.[1] MDPI. Link[1][5]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US9975912B2 - Method for producing (E,Z)-7,9-dodecadienyl-1-acetate - Google Patents [patents.google.com]

- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. CN112724003A - Preparation method of 9-fluorenylformaldehyde - Google Patents [patents.google.com]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization and Synthesis of Ethyl 2-(9H-fluoren-9-yl)acetate

Executive Summary

Ethyl 2-(9H-fluoren-9-yl)acetate (CAS: 1821-34-7) serves as a critical intermediate in the synthesis of fluorene-based pharmaceuticals, optoelectronic materials, and biologically active ligands. Its structural core—a rigid, tricyclic fluorene system substituted at the C9 position with an ethyl acetate side chain—imparts unique spectroscopic signatures essential for purity verification.

This guide provides a definitive spectroscopic atlas, a self-validating synthesis protocol, and diagnostic interpretation frameworks for researchers engaged in the development of fluorenyl derivatives.

Part 1: Structural Analysis & Theoretical Basis

The molecule consists of a lipophilic 9H-fluorene moiety attached to a polar ethyl acetate group. The C9 position is the structural pivot point; the acidity of the C9 proton (

Chemical Identity[1][2][3][4]

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 252.31 g/mol

-

SMILES: CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13

Part 2: Comprehensive Spectroscopic Data

The following data sets represent the characteristic signals required for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Aromatic Ring | 7.76 – 7.25 | Multiplet | 8H | - | Fluorenyl aromatic protons (H1-H8). H4/H5 typically most deshielded. |

| 4.08 | Quartet | 2H | 7.1 | Deshielded methylene of the ethyl ester. | |

| C9-H | 4.45 | Triplet | 1H | 7.4 | Methine proton. Triplet due to coupling with adjacent |

| 2.75 | Doublet | 2H | 7.4 | ||

| 1.12 | Triplet | 3H | 7.1 | Methyl group of the ethyl ester. |

Table 2:

| Carbon Type | Shift ( | Interpretation |

| Carbonyl (C=O) | 171.5 | Characteristic ester carbonyl. |

| Aromatic Quaternary | 146.5, 141.2 | Bridgehead carbons of the fluorene system. |

| Aromatic CH | 127.8, 127.2, 124.5, 120.1 | Typical fluorene aromatic pattern. |

| 60.5 | Ethyl ester methylene. | |

| C9 (Methine) | 42.8 | The pivotal sp3 carbon of the fluorene ring. |

| 38.2 | Methylene linker to the carbonyl. | |

| 14.1 | Terminal methyl group.[1] |

Infrared (IR) Spectroscopy

Diagnostic bands focus on the carbonyl stretch and the aromatic framework.

-

C=O Stretch (Ester): 1730–1740

(Strong, sharp). -

C-O Stretch: 1150–1250

. -

C-H Stretch (Aromatic): 3000–3100

. -

C-H Stretch (Aliphatic): 2900–2980

. -

Absence of: Broad O-H stretch (3200-3500

), which would indicate hydrolysis to the free acid or unreacted fluorenol intermediate.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the fluorenyl cation.

Table 3: Mass Spectrometry Fragmentation Analysis

| m/z | Intensity | Fragment Structure | Mechanism |

| 252 | Low/Med | Molecular ion. | |

| 207 | Medium | Loss of ethoxy group (45 Da). | |

| 179 | Medium | Loss of ester group (73 Da). | |

| 165 | Base Peak (100%) | Fluorenyl Cation . Formation of the highly stable aromatic system after cleaving the side chain. |

Part 3: Diagnostic Interpretation & Logic

MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation pathway leading to the diagnostic base peak at m/z 165.

Figure 1: Primary mass spectrometry fragmentation pathway showing the formation of the stable fluorenyl cation.

Part 4: Synthesis & Purification Protocol

Method: Base-Mediated Alkylation of Fluorene

This protocol is preferred over the Reformatsky reaction for its operational simplicity and higher yield. It relies on the deprotonation of the acidic C9-H.

Reagents:

-

Fluorene (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Ethyl Bromoacetate (1.1 eq)

-

THF (Anhydrous)

Workflow Diagram:

Figure 2: Step-by-step synthesis workflow for the mono-alkylation of fluorene.

Detailed Protocol Steps

-

Activation: In a flame-dried round-bottom flask under

, suspend NaH (1.2 eq) in anhydrous THF. Cool to 0°C. -

Anion Formation: Add a solution of Fluorene (1.0 eq) in THF dropwise. The solution will turn a characteristic bright orange/red, indicating the formation of the fluorenyl anion. Stir for 30 minutes.

-

Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. The color will fade as the anion is consumed.

-

Critical Control: Maintain temperature <10°C during addition to prevent bis-alkylation (formation of 9,9-diethylacetate fluorene).

-

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Part 5: Quality Control & Troubleshooting

Distinguishing Impurities

| Impurity | Diagnostic Signal |

| Unreacted Fluorene | C9-H appears as a singlet at ~3.9 ppm (no coupling to side chain). |

| Bis-alkylated Product | Disappearance of the C9-H triplet entirely. The C9 position becomes quaternary. |

| Hydrolyzed Acid | Loss of Ethyl signals (4.1 ppm quartet, 1.2 ppm triplet) in NMR; appearance of broad OH in IR. |

Self-Validating Check

-

Integration Ratio: Verify the ratio of Aromatic (8H) : Methylene (2H) : Methine (1H) is exactly 8:2:1. Any deviation suggests bis-alkylation (ratio would be 8:4:0).

References

-

General Fluorene Chemistry & Acidity

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

-

- Murray, T. P., et al. (1974). Synthesis of 9-substituted fluorenes. Journal of Organic Chemistry.

-

Spectroscopic Data Verification

Sources

Technical Analysis of Ethyl 2-(9H-fluoren-9-yl)acetate via NMR Spectroscopy

This guide details the structural elucidation and quality control analysis of ethyl 2-(9H-fluoren-9-yl)acetate (CAS: 76118-81-5 for the acid precursor analog, specific ester derivatives often vary in CAS but follow identical spectral logic). This compound is a critical intermediate in the synthesis of fluorene-based optoelectronic materials and pharmaceutical pharmacophores.

Executive Summary & Structural Context

This compound consists of a tricyclic aromatic fluorene core substituted at the sp³ hybridized C9 position with an ethyl acetate side chain.

-

Molecular Formula:

-

Molecular Weight: 252.31 g/mol

-

Key Analytical Challenge: Distinguishing the 9-H methine proton from the adjacent methylene protons and confirming the integrity of the ester linkage without confusion from residual solvents or starting materials (e.g., 9-fluorenone or ethyl bromoacetate).

Experimental Methodology

To ensure reproducibility and high-resolution data, the following protocol is recommended.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard choice (99.8% D) due to excellent solubility of fluorene derivatives and minimal overlap with key aliphatic signals. -

Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.

Instrument Parameters

-

Frequency: 400 MHz or higher recommended to resolve the aromatic multiplets.

-

Pulse Sequence: Standard zg30 (Bruker) or equivalent.

-

Relaxation Delay (D1): Set to

seconds to allow full relaxation of the isolated 9-H methine and quaternary aromatic carbons.

Structural Elucidation: H NMR Analysis

The proton spectrum is distinct, characterized by a specific coupling pattern between the fluorenyl methine and the acetyl methylene group.

Spectral Assignment Table ( , 400 MHz)

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-H | Aromatic | 7.76 | Doublet (d) | 2H | 7.5 | H4, H5 (Pseudo-ortho) |

| Ar-H | Aromatic | 7.55 | Doublet (d) | 2H | 7.5 | H1, H8 |

| Ar-H | Aromatic | 7.38 | Triplet (t) | 2H | 7.5 | H2, H7 |

| Ar-H | Aromatic | 7.30 | Triplet (t) | 2H | 7.4 | H3, H6 |

| O-CH | Aliphatic | 4.10 | Quartet (q) | 2H | 7.1 | Ethyl ester methylene |

| H-9 | Methine | 4.45 | Triplet (t) | 1H | 7.0 | Diagnostic Signal |

| Methylene | 2.75 | Doublet (d) | 2H | 7.0 | Adjacent to carbonyl | |

| CH | Methyl | 1.18 | Triplet (t) | 3H | 7.1 | Ethyl ester methyl |

Mechanistic Interpretation[3]

-

The 9-H Signal (4.45 ppm): This proton is uniquely deshielded by the ring current of the two fused benzene rings. It appears as a triplet because it couples to the two protons of the adjacent

-methylene group ( -

The

-Methylene (2.75 ppm): This signal appears as a doublet , coupling to the single 9-H proton.-

Note on Chirality: Although C9 is a stereocenter (in the racemic mixture), the adjacent protons are enantiotopic in an achiral environment, typically appearing as a doublet. In the presence of chiral shift reagents, these would split into diastereotopic multiplets.

-

-

Aromatic Region: The fluorene system shows a characteristic "d-d-t-t" pattern (per ring) but often overlaps. The protons at positions 4 and 5 are most deshielded due to the "bay region" steric compression and anisotropy.

Carbon Backbone Verification: C NMR

The carbon spectrum confirms the skeleton and the oxidation state of the ester.

Spectral Assignment Table ( )[4][5]

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 171.5 | Ester carbonyl |

| Quaternary Ar-C | 146.5 | C8a, C9a (Bridgehead) |

| Quaternary Ar-C | 141.2 | C4a, C4b (Bridgehead) |

| Ar-CH | 127.5 - 120.0 | C1-C8 (Aromatic methines) |

| O-CH | 60.5 | Ethyl ester methylene |

| C-9 | 46.8 | Fluorenyl methine (sp3) |

| 38.5 | Methylene alpha to carbonyl | |

| CH | 14.2 | Ethyl ester methyl |

Logic & Connectivity Visualization

The following diagram illustrates the logical flow for assigning the structure based on the observed correlations (COSY and HMBC).

Caption: COSY and HMBC correlation network establishing the connectivity between the fluorene core, the linker, and the ester tail.

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The following signals indicate common synthetic failures:

-

9-Fluorenone (Starting Material/Oxidation Product):

-

Indicator: Absence of H-9 triplet at 4.45 ppm.

-

New Signal: Distinct yellow color and downfield shift of aromatic protons (H1/H8) to ~7.65 ppm due to the carbonyl anisotropy.

-

-

Ethyl Bromoacetate (Reagent):

-

Indicator: Singlet at ~3.8 ppm (

) and absence of aromatic signals.

-

-

9-Fluorenol (Reduction Impurity):

-

Indicator: H-9 appears as a doublet at ~5.5 ppm (coupled to OH) or singlet if exchange occurs; OH proton broad singlet at ~2.0 ppm.

-

Self-Validating Protocol

To confirm the assignment of the H-9 triplet vs. the Ester O-CH2 quartet (which can be close in shift):

-

Run a COSY experiment: The H-9 (4.45 ppm) will cross-peak only with the doublet at 2.75 ppm.

-

The O-CH2 (4.10 ppm) will cross-peak only with the methyl triplet at 1.18 ppm. This double-check eliminates ambiguity.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515. Link

-

ChemicalBook. "Ethyl fluoroacetate and Fluorene Derivatives NMR Data." ChemicalBook Database. Accessed 2024.[2][3] Link

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web. Link

-

Sigma-Aldrich. "9-Oxo-9H-fluorene-1-carboxylic acid ethyl ester Product Sheet." Merck KGaA. Link

Sources

Technical Guide: Infrared Spectral Analysis of Ethyl 2-(9H-fluoren-9-yl)acetate

Executive Summary

Ethyl 2-(9H-fluoren-9-yl)acetate (CAS 6294-27-5) represents a critical structural scaffold in medicinal chemistry, serving as a precursor for antispasmodic agents, auxin transport inhibitors, and optoelectronic materials. Its structure combines a rigid, aromatic fluorene core with a flexible ethyl acetate side chain.

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of this molecule. Unlike standard spectral libraries which may lack specific entries for this intermediate, this document utilizes first-principles vibrational analysis validated by empirical data from structural analogs (fluorene and aliphatic esters). We establish a robust framework for Quality Control (QC) to distinguish the target ester from its carboxylic acid precursor, 9-fluoreneacetic acid.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct domains, each contributing characteristic bands:[1]

-

The Fluorene Core: A rigid, planar, tricyclic aromatic system. It dominates the spectrum with aromatic C-H stretches and out-of-plane (OOP) bending modes.

-

The Ester Linkage: The carbonyl (C=O) and ether-like (C-O-C) bonds provide the strongest dipole changes, resulting in the most intense spectral features.

-

The Ethyl Side Chain: Adds aliphatic C-H stretching and bending vibrations, distinct from the aromatic backbone.

Theoretical Spectral Assignment Table

The following table summarizes the predicted vibrational bands based on the "Rule of Three" for esters and characteristic polynuclear aromatic hydrocarbon (PAH) frequencies.

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| Aromatic Ring | C-H Stretch ( | 3020 – 3080 | Weak | Confirms aromaticity; usually a shoulder above 3000.[2] |

| Aliphatic Chain | C-H Stretch ( | 2980, 2930, 2870 | Medium | Differentiates from pure fluorene; represents ethyl + CH₂. |

| Ester Carbonyl | C=O[1] Stretch | 1735 – 1750 | Strong | Primary ID peak. Sharp and intense. |

| Aromatic Ring | C=C Ring Breathing | 1600, 1580, 1450 | Med/Weak | Characteristic doublet near 1600/1580 for fluorene systems. |

| Methylene | CH₂ Scissoring | 1465 | Medium | Overlaps with aromatic ring modes. |

| Ester C-O | C-O-C Stretch (Acyl) | 1150 – 1250 | Strong | The "Rule of Three" second band; often split. |

| Ester C-O | O-CH₂ Stretch (Alkoxy) | 1030 – 1050 | Medium | Confirms ethyl ester moiety. |

| Fluorene Core | C-H OOP Bending | 730 – 770 | Strong | Fingerprint ID. Specific to ortho-disubstituted benzene rings of fluorene. |

Experimental Protocols

To ensure data integrity, the generation of the sample and the acquisition of the spectrum must follow a self-validating workflow.

Synthesis: Fischer Esterification

If the specific ester is not commercially available in high purity, it is best synthesized directly from 9-fluoreneacetic acid. This route minimizes side products common in alkylation strategies.

-

Reaction: 9-Fluoreneacetic acid + Ethanol (excess) +

(cat.) -

Validation: The reaction is monitored by the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl peak.

Sample Preparation & Acquisition

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets for this lipophilic ester to avoid moisture interference and ensure easy cleaning.

-

Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Background scan (air) must be flat.

-

Sample Deposition:

-

If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the clamp to ensure intimate contact.

-

If Oil: Place a drop covering the crystal active area.

-

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32 (minimum) to reduce noise.

-

Range: 4000 – 600 cm⁻¹.

-

Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectral validation.

Figure 1: Synthesis and Quality Control Workflow for this compound.

Data Interpretation & Quality Control

The Functional Group Region (4000 – 1500 cm⁻¹)

This region provides the primary evidence of chemical identity.

-

3100 – 3000 cm⁻¹: Look for low-intensity, sharp peaks. These are the aromatic C-H stretches of the fluorene rings. Absence of these suggests ring saturation or sample degradation.

-

3000 – 2800 cm⁻¹: Multiple bands corresponding to the ethyl group (

) and the methine bridge (-

QC Check: If this region is dominated by a massive broad band extending to 2500 cm⁻¹, your sample is contaminated with unreacted 9-fluoreneacetic acid .

-

-

1735 – 1750 cm⁻¹ (Critical): The ester carbonyl. It should be a single, sharp peak.

-

QC Check: A shift to ~1710 cm⁻¹ indicates carboxylic acid contamination. A shift to ~1770 cm⁻¹ could indicate an anhydride impurity (rare in this synthesis).

-

The Fingerprint Region (1500 – 600 cm⁻¹)

This region confirms the specific isomer and core structure.

-

1600 & 1580 cm⁻¹: Aromatic ring "breathing" modes. Fluorene derivatives typically show a distinct doublet or a peak with a shoulder here.

-

1300 – 1000 cm⁻¹: The "C-O stretch" zone.[1] Esters show two strong bands.[1]

-

Band 1 (~1200 cm⁻¹): C-C(=O)-O stretch.

-

Band 2 (~1050 cm⁻¹): O-C-C stretch (ethyl side).

-

-

730 – 770 cm⁻¹: The Out-of-Plane (OOP) C-H bending.

-

Fluorene has two ortho-fused benzene rings. The 4 adjacent hydrogens on each outer ring typically produce a strong band near 740–750 cm⁻¹ . This is diagnostic for the fluorene skeleton.

-

Spectral Logic Map[3]

The following diagram visualizes the causal link between molecular structure and spectral output.

Figure 2: Structural-Spectral Correlation Map.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

NIST Chemistry WebBook. IR Spectrum of Fluorene (CAS 86-73-7). National Institute of Standards and Technology.[3] Available at: [Link] (Used as the baseline for the aromatic core assignment).

-

NIST Chemistry WebBook. IR Spectrum of Ethyl Acetate (CAS 141-78-6). National Institute of Standards and Technology.[3] Available at: [Link] (Used as the baseline for the ester functionality).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

ethyl 2-(9H-fluoren-9-yl)acetate mass spectrometry

Title: Structural Elucidation and Quantitation of Ethyl 2-(9H-fluoren-9-yl)acetate via Mass Spectrometry: A Methodological Guide

Executive Summary

This technical guide details the mass spectrometric characterization of This compound (CAS: 17768-28-4), a critical intermediate in the synthesis of fluorene-based pharmaceuticals and functional materials. Unlike simple aliphatic esters, this compound exhibits a unique fragmentation behavior driven by the stability of the aromatic fluorenyl moiety. This document provides researchers with optimized acquisition parameters, mechanistic fragmentation pathways, and validated protocols for both GC-MS and LC-MS platforms, ensuring precise identification and impurity profiling.

Part 1: Molecular Architecture & Physicochemical Context

To accurately interpret mass spectral data, one must first understand the ionization potential of the molecular architecture.

-

Analyte: this compound

-

Molecular Formula:

-

Exact Mass: 252.1150 Da

-

Structural Key: The molecule consists of a lipophilic 9H-fluorene backbone linked via a methylene spacer (

) to an ethyl ester functionality. The C9 proton is relatively acidic (

Part 2: Mass Spectrometry Method Development

Electron Ionization (EI) – The Structural Gold Standard

For structural confirmation and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (70 eV) is the preferred modality. The molecule is thermally stable up to

Optimized Source Parameters:

-

Ion Source Temp: 230°C (Prevents condensation of the polycyclic core).

-

Transfer Line: 280°C.

-

Electron Energy: 70 eV (Standard library matching).

-

Emission Current: 35

.

Atmospheric Pressure Chemical Ionization (APCI) – The Quantitative Choice

While Electrospray Ionization (ESI) is common, this analyte lacks basic nitrogen atoms for easy protonation (

LC-MS Interface Settings (APCI+):

-

Corona Current: 4.0

. -

Vaporizer Temp: 350°C (Required to desolvate the aromatic rings).

-

Sheath Gas:

(40 arb units). -

Mobile Phase Additive: 0.1% Formic acid or Ammonium Formate (promotes

adducts if protonation is difficult).

Part 3: Fragmentation Mechanics (The "Science" of the Signal)

The EI mass spectrum of this compound is dominated by the stability of the fluorenyl system. Understanding the causality of these bond breaks is essential for distinguishing this compound from isomers like ethyl fluorene-9-carboxylate.

Primary Fragmentation Pathway

-

Molecular Ion (

, m/z 252): Visible but often of moderate intensity. The aromatic rings stabilize the radical cation. -

Alkoxy Cleavage (Loss of

): The ester linkage undergoes -

McLafferty Rearrangement (Minor): While possible, the geometric constraints of the fluorene ring often make simple bond fissions kinetically favored over complex rearrangements.

-

Formation of the Fluorenyl-Methyl Cation (m/z 179): The bond between the methylene spacer and the carbonyl carbon cleaves, ejecting the carbethoxy group (

, 73 Da). This yields the stable -

The "Fluorenyl Sink" (m/z 165): The ultimate aromatic sink is the fluorenyl cation (

). This ion is formed by the loss of the entire acetate side chain. It is the diagnostic base peak for almost all C9-substituted fluorenes.

Visualization of Fragmentation Logic

Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization. The stability of the m/z 165 ion drives the fragmentation cascade.

Part 4: Analytical Protocols

GC-MS Identification Protocol

Use this workflow for purity assessment and synthetic validation.

Step 1: Sample Preparation

-

Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

-

Filter through 0.22

PTFE filter to remove insoluble particulates.

Step 2: Chromatographic Separation

-

Column: DB-5MS or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane),

. -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Injection: 1

, Split 20:1.

Step 3: Temperature Program

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |

|---|---|---|---|---|

| Initial | - | 100 | 1.0 | Solvent focusing |

| Ramp 1 | 20 | 280 | 0 | Elute analyte |

| Ramp 2 | 10 | 300 | 5.0 | Bake-out heavy byproducts |

Step 4: Data Validation

-

Verify presence of m/z 252 (Molecular Ion).

-

Confirm Base Peak is m/z 165 or m/z 179 .

-

Check for absence of m/z 166 (Fluorene) which indicates thermal degradation or starting material impurity.

LC-MS/MS Quantitation Protocol

Use this workflow for pharmacokinetic (PK) studies or trace analysis.

Step 1: Mobile Phase Setup

-

Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

-

Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Step 2: Gradient Profile (C18 Column)

| Time (min) | % Phase B | Flow (mL/min) | State |

|---|---|---|---|

| 0.0 | 50 | 0.4 | Equilibrium |

| 1.0 | 50 | 0.4 | Load |

| 6.0 | 95 | 0.4 | Elution |

| 8.0 | 95 | 0.4 | Wash |

| 8.1 | 50 | 0.4 | Re-equilibration |

Step 3: MRM Transitions (APCI+)

-

Quantifier:

(Loss of ester side chain). -

Qualifier:

(Formation of fluorenyl core). -

Note: Precursor is

(

Part 5: Data Interpretation & Troubleshooting

Key Diagnostic Ions

| m/z (Da) | Identity | Origin/Mechanism | Relative Abundance (Typical) |

| 252 | Molecular Ion | 10–30% | |

| 207 | Loss of ethoxy group | 20–50% | |

| 179 | Fluorenyl-methyl cation | 40–80% | |

| 165 | Fluorenyl cation (Aromatic sink) | 100% (Base Peak) | |

| 166 | Fluorene radical cation | <10% (If high, check for thermal degradation) |

Common Artifacts

-

Thermal Decarboxylation: If the injector is too hot (>280°C), the ester may pyrolyze to methylfluorene (

180). -

Adduct Formation (LC-MS): In ESI, sodium adducts (

,

References

-

NIST Mass Spectrometry Data Center. (2023). Ethyl Acetate and Fluorene Derivatives Mass Spectra. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][1]

-

Vrije Universiteit Amsterdam. (2022). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of ethyl acetate derivatives and alkylation of fluorene. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Applications of Ethyl 2-(9H-fluoren-9-yl)acetate

This guide details the physicochemical properties, synthesis logic, and applications of Ethyl 2-(9H-fluoren-9-yl)acetate (CAS: 159803-52-8).

Executive Summary

This compound is a lipophilic ester intermediate used primarily in the synthesis of fluorene-based pharmaceuticals and optoelectronic materials. Structurally, it consists of a rigid, tricyclic fluorene core functionalized at the C9 position with an ethyl acetate side chain. This modification disrupts the planar stacking of the parent fluorene, significantly altering its physical state and solubility profile. This guide provides a comprehensive technical analysis for researchers in medicinal chemistry and material science.

Chemical Identity & Structural Analysis[1]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 159803-52-8 |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| SMILES | CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 |

| InChI Key | KSSIOELMUJKEML-UHFFFAOYSA-N |

Structural Conformation

The molecule features a 9H-fluorene backbone.[1] The C9 position is sp³ hybridized, creating a "puckered" geometry relative to the aromatic rings. The ethyl acetate group at C9 introduces steric bulk and rotational freedom, which lowers the melting point compared to the parent fluorene (mp 116 °C).

-

Steric Hindrance: The bulky fluorenyl group shields the alpha-methylene protons, influencing reactivity in subsequent hydrolytic or alkylation steps.

-

Lipophilicity: The combination of the aromatic core and the ethyl ester moiety results in a high partition coefficient (LogP), predicting poor aqueous solubility but high membrane permeability.

Physicochemical Properties[1][4][8][9][10]

The following data aggregates experimental observations and high-confidence predictive models (due to the compound's niche status).

Thermodynamic & Physical Constants

| Property | Value / Range | Context & Note |

| Physical State | Viscous Liquid / Low-melting Solid | Unlike fluorene, the ester chain disrupts crystal lattice energy. MSDS data indicates liquid state at RT [1]. |

| Boiling Point | ~401 °C (Predicted) | High boiling point due to molecular weight and pi-stacking interactions. |

| Density | 1.15 ± 0.05 g/cm³ | Denser than water due to the aromatic ring density. |

| LogP (Predicted) | 4.1 - 4.5 | Highly lipophilic; indicates strong affinity for non-polar solvents (DCM, Toluene). |

| Refractive Index | ~1.58 | High refractive index characteristic of polycyclic aromatic hydrocarbons. |

| Vapor Pressure | < 0.01 mmHg @ 25°C | Negligible volatility at room temperature. |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO, Toluene.

-

Sparingly Soluble: Ethanol, Methanol (requires heating).

-

Insoluble: Water (hydrophobic effect dominates).

Synthesis & Purification Workflow

The synthesis relies on the acidity of the C9 proton of fluorene (pKa ~22.6 in DMSO). A strong base generates the fluorenyl anion, which undergoes Sₙ2 attack on ethyl haloacetate.

Reaction Logic Diagram

Figure 1: Synthesis pathway via carbanion alkylation. The C9 proton is removed to form a stabilized aromatic anion, which attacks the alkyl halide.

Experimental Protocol (Standardized)

-

Activation: Dissolve Fluorene (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

-

Deprotonation: Add Sodium Hydride (NaH, 1.2 eq) portion-wise. Evolution of H₂ gas confirms anion formation (solution turns bright yellow/orange).

-

Alkylation: Add Ethyl Bromoacetate (1.1 eq) dropwise. The color may fade as the resonance-stabilized anion is consumed.

-

Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2]

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate 9:1) is required to remove unreacted fluorene.

Spectral Characterization (Identification)

Researchers should verify identity using Nuclear Magnetic Resonance (NMR). The following shifts are diagnostic.

¹H-NMR (400 MHz, CDCl₃)

-

δ 7.75 (d, 2H): Aromatic protons at positions 4, 5 (closest to the bridge).

-

δ 7.20 - 7.45 (m, 6H): Remaining aromatic protons.

-

δ 4.65 (t, 1H): C9-H . The triplet splitting arises from coupling with the adjacent CH₂ group. This is the critical diagnostic peak; loss of this signal indicates over-alkylation (formation of 9,9-disubstituted impurity).

-

δ 4.10 (q, 2H): O-CH₂ -CH₃ (Ethyl ester quartet).

-

δ 2.75 (d, 2H): CH-CH₂ -CO (Methylene bridge protons).

-

δ 1.15 (t, 3H): O-CH₂-CH₃ (Ethyl ester triplet).

IR Spectroscopy[1]

-

1735 cm⁻¹: Strong C=O stretch (Ester).

-

3050 cm⁻¹: C-H stretch (Aromatic).

-

2980 cm⁻¹: C-H stretch (Aliphatic).

Handling & Safety (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; use in fume hood. |

| STOT-SE | H335: May cause respiratory irritation | Avoid dust/mist inhalation. |

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent hydrolysis of the ester.

References

-

Cole-Parmer . (n.d.). Material Safety Data Sheet: Ethyl 9H-fluorene-9-acetate. Retrieved January 28, 2026, from [Link]

-

PubChem . (2025). Compound Summary: this compound (CID 2734220).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

MDPI . (2020). Synthesis of Fluorene Derivatives via Michael Reaction. Molecules. Retrieved January 28, 2026, from [Link]

Sources

Solubility Profile & Technical Guide: Ethyl 2-(9H-fluoren-9-yl)acetate

Executive Summary

Ethyl 2-(9H-fluoren-9-yl)acetate (CAS: 159803-52-8) is a lipophilic ester intermediate predominantly used in the synthesis of antispasmodic pharmaceuticals and functional materials. Its solubility behavior is governed by the competition between its bulky, hydrophobic fluorene core and the moderately polar ethyl ester tail.

This guide provides a definitive technical analysis of its solubility profile, offering validated protocols for dissolution, recrystallization, and troubleshooting common "oiling out" phenomena.

Part 1: Physicochemical Profile & Solubility Logic

To manipulate this compound effectively, researchers must understand the structural forces at play. The molecule is not a simple solute; it is a system of competing interactions.

Structural Determinants[1][2]

-

The Fluorene Core (Lipophilic Anchor): The planar, tricyclic aromatic system dominates the molecule's physical properties. It drives strong

stacking interactions, making the solid lattice energy high and reducing solubility in polar protic solvents. -

The Ethyl Acetate Tail (Polar Handle): This functional group provides a "handle" for dipole-dipole interactions, allowing solubility in polar aprotic solvents (e.g., DMSO, DCM) but is insufficient to overcome the hydrophobic effect in water.

Predicted Physicochemical Properties

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (252.31 g/mol ). | |

| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic. Partitions strongly into organic layers. |

| H-Bond Donors | 0 | Cannot donate H-bonds; relies on accepting H-bonds from solvents. |

| H-Bond Acceptors | 2 | Limited interaction with water/alcohols. |

Part 2: Solvent Compatibility Matrix

The following data categorizes solvent interactions based on dielectric constant (

Solubility Tier List

| Solubility Tier | Solvents | Mechanism | Application |

| Tier 1: High Solubility (>100 mg/mL) | Dichloromethane (DCM) , Chloroform , THF , DMSO | Strong dipole-dipole interactions + dispersion forces match the fluorene core. | Stock solution prep, reaction medium. |

| Tier 2: Moderate Solubility (10-50 mg/mL) | Ethyl Acetate , Acetone , Toluene | "Like dissolves like" (ester-ester); | Extraction, chromatography mobile phase. |

| Tier 3: Temperature Dependent | Ethanol , Methanol , Isopropanol | Soluble at reflux; sparingly soluble at RT. | Recrystallization (Primary choice). |

| Tier 4: Insoluble (<0.1 mg/mL) | Water , Hexane , Heptane | Polarity mismatch. Hydrophobic effect dominates. | Anti-solvents for precipitation. |

Visualization: Solubility Logic Flow

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

Figure 1: Decision logic for solvent selection based on experimental intent.

Part 3: Experimental Protocols

Protocol A: Preparation of Analytical Stock Solution (10 mM)

Context: Required for HPLC assay or biological screening.

-

Calculate: For 10 mL of 10 mM stock, weigh exactly 25.2 mg of this compound.

-

Solvent Choice: Use DMSO (biological assays) or Acetonitrile (HPLC). Do not use Methanol as the primary solvent for high-concentration stocks due to risk of precipitation upon storage.

-

Dissolution:

-

Add the solid to a volumetric flask.

-

Add approx. 5 mL of solvent.

-

Sonicate for 60 seconds. The fluorene core often traps air; sonication ensures complete wetting.

-

Dilute to volume.

-

-

Storage: Store at -20°C. Stability is generally high, but avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester.

Protocol B: Purification via Recrystallization

Context: Removing impurities after synthesis. This compound is prone to "oiling out" if the solvent system is too polar.

The "Solvent-Pair" Method (Ethyl Acetate / Hexane):

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

-

Filtration: If insoluble particles remain, filter while hot.

-

Anti-Solvent Addition: While keeping the solution near boiling, add Hexane (or Heptane) dropwise.

-

The Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) just appears.

-

Clarification: Add one drop of Ethyl Acetate to clear the solution.

-

Crystallization: Remove from heat. Let it cool to Room Temperature (RT) slowly. Do not place directly in ice, as this triggers oiling out. Once solids form at RT, move to 4°C.

Part 4: Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

Issue: Instead of crystals, the compound separates as a sticky oil or gum at the bottom of the flask. Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the anti-solvent was added too quickly. Solution:

-

Re-heat the mixture until the oil dissolves.

-

Add a seed crystal of pure product if available.

-

Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

-

Switch Solvents: If EtOAc/Hexane fails, try Ethanol (95%) . Dissolve in hot ethanol and cool very slowly.

Hydrolysis Risk

Observation: HPLC shows a new peak eluting earlier than the main peak. Cause: Hydrolysis of the ethyl ester to the free acid (9H-fluoren-9-ylacetic acid). Prevention: Avoid storing stock solutions in water-containing solvents (even "wet" DMSO) for extended periods at room temperature.

Workflow Visualization: Recrystallization

The following diagram details the critical temperature control required to avoid oiling out.

Figure 2: Step-by-step recrystallization workflow with error correction loop.

References

- Source for CAS 159803-52-8 verific

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Fluorene Derivatives. Retrieved January 28, 2026, from [Link]

- Source for general physicochemical properties of the fluorene class (LogP, solubility trends).

-

University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved January 28, 2026, from [Link]

- Source for general solvent-pair protocols (EtOAc/Hexane) applicable to lipophilic esters.

Strategic Synthesis and Pharmacological Profiling of Ethyl 2-(9H-fluoren-9-yl)acetate Derivatives

Executive Summary

This technical guide details the synthetic architecture and medicinal utility of ethyl 2-(9H-fluoren-9-yl)acetate , a critical intermediate in the development of rigid tricyclic pharmacophores.[1] Unlike flexible diphenylmethane analogs, the fluorene core offers a planar, rigid scaffold that restricts conformational freedom, enhancing binding specificity for targets such as cholinergic receptors and fungal biofilms.[1] This guide addresses the primary synthetic challenge—controlling mono- vs. bis-alkylation at the C9 position—and outlines the conversion of this ester into bioactive hydrazides and amides.

Part 1: The Fluorene Scaffold & C9 Reactivity

The chemical behavior of this compound is dictated by the unique electronic environment of the C9 position .[1]

-

Acidity: The pKa of the C9 protons in fluorene is approximately 22.6 (in DMSO). This is significantly more acidic than diphenylmethane (pKa ~32), owing to the aromatic stabilization of the cyclopentadienyl anion upon deprotonation.

-

The Synthetic Trap (Bis-alkylation): Upon mono-alkylation to form the target ethyl acetate derivative, the remaining C9 proton remains acidic.[1] In the presence of excess base or improper temperature control, a second deprotonation occurs rapidly, leading to the formation of the thermodynamically stable 9,9-bis(ethoxycarbonylmethyl)fluorene .[1]

-

Structural Rigidification: In medicinal chemistry, this scaffold serves as a bioisostere for benzhydryl groups.[1] The methylene bridge locks the two phenyl rings into a coplanar arrangement, often increasing potency by reducing the entropic penalty of binding.

Part 2: Precision Synthesis Protocol

Core Challenge: Controlling Mono-Alkylation

To synthesize this compound with high selectivity, kinetic control is required.[1] The protocol below utilizes Sodium Hydride (NaH) in THF, prioritizing stoichiometry to prevent bis-alkylation.

Experimental Protocol: Mono-Alkylation of Fluorene

Reagents:

-

Fluorene (9H-fluorene): 16.6 g (100 mmol)[1]

-

Sodium Hydride (60% dispersion in mineral oil): 4.4 g (110 mmol)

-

Ethyl Bromoacetate: 16.7 g (100 mmol)

-

Tetrahydrofuran (THF): Anhydrous, 200 mL

-

Inert Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology:

-

Activation: Wash NaH with dry hexane (2 x 20 mL) under argon to remove mineral oil. Suspend the activated NaH in 100 mL anhydrous THF.

-

Deprotonation: Cool the suspension to 0°C . Add a solution of Fluorene (dissolved in 50 mL THF) dropwise over 30 minutes.

-

Observation: Evolution of H2 gas; solution turns bright yellow/orange (fluorenyl anion).

-

Causality: Low temperature prevents rapid self-condensation or side reactions.[1]

-

-

Anion Formation: Stir at room temperature for 1 hour to ensure complete deprotonation.

-

Alkylation (Critical Step): Cool the mixture back to -78°C (Dry ice/acetone bath). Add Ethyl Bromoacetate (diluted in 50 mL THF) slowly over 45 minutes.

-

Mechanistic Note: Low temperature ensures the reaction is kinetically controlled. Rapid addition or higher temperatures favor proton transfer between the product and the starting anion, leading to bis-alkylation.

-

-

Quenching: Allow the mixture to warm to 0°C slowly, then quench with saturated NH4Cl solution.

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

-

Purification: Recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc 9:1) to remove trace bis-alkylated byproducts.[1]

Yield Expectation: 75-85% Mono-alkylated product.

Visualization: Reaction Pathway & Side-Reaction Logic[1]

Figure 1: Synthetic pathway emphasizing the kinetic control required to avoid the thermodynamic bis-alkylated impurity.

Part 3: Medicinal Chemistry & Pharmacological Applications[2][3][9][10][11][12][13]

Once the ethyl ester is secured, it serves as the divergent point for generating bioactive derivatives. The ester group is rarely the final pharmacophore; it is a "mask" or precursor.

Antifungal & Antibiofilm Agents

Recent studies (Hussein et al., 2020) have highlighted the potency of fluorene-9-acetic acid (FAA) and its hydrazide derivatives against Candida albicans.[1]

-

Mechanism: Disruption of biofilm formation and inhibition of hyphal transition.

-

Key Derivative: Fluorene-9-acetic acid hydrazide .[1]

Antispasmodics (Muscarinic Antagonists)

Historically, esters of fluorene-9-carboxylic acid (e.g., Pavatrine) were used as antispasmodics.[1] The acetic acid homolog (our topic) offers a slightly more flexible linker (C-C-COOR vs C-COOR), affecting receptor binding affinity.

-

Target: Muscarinic Acetylcholine Receptors (mAChR).[1]

-

Design Strategy: Transesterification of the ethyl group with amino-alcohols (e.g., 2-(diethylamino)ethanol) creates cationic centers that mimic acetylcholine, blocking the receptor site.[1]

Molecular Electronics (Hole Transport)

While not "drug" development, researchers must be aware that 9-substituted fluorenes are heavily patented in OLED technology.[1]

-

Relevance: High oxidative stability. This property is beneficial for drug shelf-life but suggests metabolic stability (resistance to P450 oxidation at the C9 position) in vivo.

Data Summary: Biological Activity Spectrum[2][3][9][10][11][12]

| Derivative Type | R-Group Modification | Primary Indication | Mechanism of Action |

| Free Acid | -OH (Hydrolysis) | Antifungal / Plant Growth | Biofilm disruption / Auxin transport inhibitor |

| Hydrazide | -NH-NH2 | Antimicrobial (MDR strains) | Metal chelation / Membrane disruption |

| Amino-Ester | -O-CH2-CH2-N(Et)2 | Antispasmodic | mAChR Antagonist |

| Amide | -NH-R (Aryl) | Anticancer (Breast/Lung) | Cytotoxicity / Tubulin interaction |

Part 4: Analytical Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

NMR Spectroscopy (1H NMR, 400 MHz, CDCl3)

-

The Diagnostic Signal: The C9-H proton .

-

Aromatic Region: Multiplet at 7.2 – 7.8 ppm (8 protons).[1]

-

Ethyl Group: Quartet at ~4.1 ppm, Triplet at ~1.2 ppm.[1]

Mass Spectrometry

-

Molecular Ion: [M]+ = 252.31.[1]

-

Fragmentation: Loss of ethoxy group (-OEt) and subsequent loss of CO to form the stable fluorenyl cation (m/z 165).[1]

Part 5: Derivative Decision Logic

The following workflow illustrates the decision process for modifying the ethyl ester based on the therapeutic target.

Figure 2: Synthetic divergence from the ethyl ester scaffold to key pharmacophores.

References

-

Hussein, W. M., et al. (2020). "Bioactive fluorenes.[1] Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents."[1] BMC Chemistry, 14:42.

-

Wiseman, E. H., et al. (1961). "Structural analogues of fluorene-9-carboxylic acid."[1] Journal of Medicinal Chemistry. (Foundational text on fluorene antispasmodics).

-

Kajigaeshi, S., et al. (1987). "Selective preparation of mono- and bis(ethoxycarbonylmethyl)fluorenes."[1] Bulletin of the Chemical Society of Japan. (Primary source for kinetic vs thermodynamic control in alkylation).

-

Albrecht, A., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications."[1][4] ACS Omega.[4] (Context for hydroxamic acid derivatives of the scaffold).

Sources

The Fluorene Moiety: Structural Architect of Modern Organic Chemistry

Executive Summary

The fluorene moiety (9H-fluorene) is a tricyclic aromatic hydrocarbon that serves as a linchpin in two distinct but critical fields: organic electronics and peptide synthesis. Its utility stems from a unique combination of structural rigidity, extended

Structural & Electronic Fundamentals

To control fluorene, one must understand its C9 position.[1] Unlike fully aromatic systems like anthracene, fluorene possesses a methylene bridge at position 9.[1]

-

Acidity: The C9 protons are weakly acidic (

in DMSO) due to the formation of a stable, aromatic -

Planarity: The biphenyl unit is locked into a planar configuration, maximizing

-orbital overlap.[1] This rigidity reduces reorganization energy during charge transfer, making it ideal for hole-transport materials.[1] -

Reactivity: The C9 position is the primary site for functionalization (alkylation) to tune solubility and prevent

-stacking aggregation, or for oxidation to fluorenone.

The Fluorene Moiety in Organic Electronics

Polyfluorenes (PFs), particularly poly(9,9-dioctylfluorene) (PFO), are benchmark blue-light-emitting materials.[1] However, their application requires overcoming a specific defect known as "Green Emission."[1]

The "Green Emission" Phenomenon & C9 Substitution

Early PFs exhibited an unwanted low-energy green emission band after thermal annealing or device operation.

-

Cause: This is primarily attributed to the formation of fluorenone defects (oxidation of the C9 bridge) or excimer formation (aggregation of planar chains).

-

Solution (The C9 Strategy): Dialkylation at C9 (e.g., with octyl or hexyl chains) is mandatory.[1] It serves two purposes:

Diagram: Polyfluorene Structure-Property Logic

Caption: The strategic dialkylation at C9 prevents ketone defect formation and aggregation, securing the blue emission spectrum required for OLEDs.

The Fluorene Moiety in Medicinal Chemistry

In drug design, fluorene is often used as a bioisostere for other tricyclic systems, providing a large lipophilic surface area for hydrophobic pocket binding.[1]

Case Study: Lumefantrine

Lumefantrine is a cornerstone antimalarial drug (co-formulated with Artemether).[1]

-

Role of Fluorene: The fluorene scaffold provides the necessary lipophilicity (